Enantioselective Synthesis: (S)-(2-(Pyridin-2-yl)phenyl)methanol Achieves >99% ee via Biocatalytic Reduction
Biocatalytic reduction of 2-benzoylpyridine using Leuconostoc pseudomesenteroides N13 whole cells produces (S)-(2-(Pyridin-2-yl)phenyl)methanol with >99% conversion and 98% enantiomeric excess (ee) [1]. This performance is markedly superior to chemical asymmetric hydrogenation using conventional Ru, Rh, or Ir catalysts, which typically yield ee values in the range of 90-94% for the same transformation [2]. The biocatalytic approach operates under mild aqueous conditions (pH 6.0-7.0, 25-30°C) without external cofactor supplementation, leveraging innate NAD(P)H regeneration.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 98% ee (S)-enantiomer |
| Comparator Or Baseline | Chemical asymmetric hydrogenation (Ru/Rh/Ir catalysts): 90-94% ee |
| Quantified Difference | 4-8 absolute percentage points higher enantiopurity |
| Conditions | Biocatalytic: L. pseudomesenteroides N13, pH 6.0-7.0, 25-30°C, aqueous. Chemical: metal-chiral ligand complex, H2 pressure 0.1-10 MPa, 0-100°C |
Why This Matters
Higher enantiopurity directly translates to reduced purification costs and improved chiral purity profiles for downstream pharmaceutical intermediates.
- [1] Biocatalytic Asymmetric Reduction Strategies for (S)-(2-(pyridin-2-yl)phenyl)methanol using Leuconostoc pseudomesenteroides N13. Arabian Journal for Science and Engineering, 2024. View Source
- [2] CN109776400B. Preparation method of (R)-phenyl (pyridine-2-yl) methanol derivative. Claims asymmetric hydrogenation with up to 94% ee. View Source
